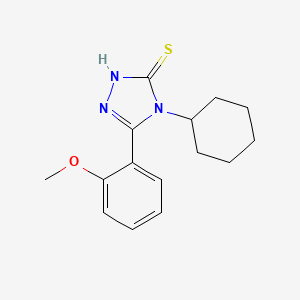

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

描述

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the cyclohexyl and methoxyphenyl groups in the structure enhances its pharmacological potential.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexyl isothiocyanate with 2-methoxyphenyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours . The resulting product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

化学反应分析

Types of Reactions

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form the corresponding hydrazine derivative.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

Oxidation: Disulfides.

Reduction: Hydrazine derivatives.

Substitution: Halogenated triazole derivatives.

科学研究应用

Antifungal Activity

The compound exhibits notable antifungal properties. Research has shown that derivatives of 1,2,4-triazoles, including this specific compound, can be effective against a range of fungal pathogens. For instance, studies indicated that triazole derivatives demonstrated enhanced antifungal activity compared to standard treatments like azoxystrobin and triadimefon . The incorporation of the triazole-thioether moiety has been linked to improved efficacy against fungi such as Candida species and Aspergillus species.

Antibacterial Properties

In addition to antifungal activity, 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been evaluated for its antibacterial effects. It has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence antibacterial potency . Compounds with similar triazole structures have been reported to exhibit MIC values lower than conventional antibiotics .

Urease Inhibition

Recent studies have explored the urease inhibitory potential of triazole derivatives. Urease inhibitors are crucial in managing infections caused by urease-producing pathogens. The compound's structural characteristics allow it to effectively inhibit urease activity, which is essential for developing new therapeutic agents against related infections .

Fungicides

The antifungal properties extend beyond medicinal applications into agriculture. Triazole compounds are widely used as fungicides due to their ability to inhibit fungal growth effectively. The compound can be formulated into agricultural products aimed at controlling fungal diseases in crops, thereby enhancing yield and quality .

Plant Growth Regulators

Research into the effects of triazole derivatives on plant growth has indicated potential applications as growth regulators. These compounds may influence various physiological processes in plants, promoting healthier growth and resistance to stress factors .

Case Studies

作用机制

The mechanism of action of 4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves the inhibition of specific enzymes and pathways. The compound interacts with the active sites of enzymes, leading to the disruption of their normal function. This results in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .

相似化合物的比较

Similar Compounds

- 4-cyclohexyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol

- 4-cyclohexyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol

- 4-cyclohexyl-5-(2-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group, which enhances its lipophilicity and bioavailability. This structural feature contributes to its superior pharmacological properties compared to similar compounds .

生物活性

4-Cyclohexyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities including antimicrobial, antifungal, and anticancer properties. This compound's unique structure, featuring a methoxy group and a cyclohexyl substitution, enhances its lipophilicity and bioavailability, making it a subject of interest in pharmacological research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells by enhancing caspase-3 activity, a critical enzyme in the apoptotic pathway.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity. This interaction can affect various biochemical pathways involved in cell proliferation and survival.

- Metal Ion Complexation : The compound can form stable complexes with metal ions, which may act as cofactors in enzymatic reactions.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Case Studies

- Anticancer Efficacy : In vitro studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The mechanism involves the inhibition of key metabolic pathways that lead to cancer cell proliferation .

- Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. Results indicated that it possesses a broad spectrum of activity similar to established antibiotics .

- Inflammation Models : Research investigating the anti-inflammatory properties showed that this compound reduces inflammatory markers in cellular models, suggesting its potential for treating inflammatory diseases .

Research Findings

Recent studies have focused on synthesizing various derivatives of triazole compounds and evaluating their biological activities. Notable findings include:

- Structure-Activity Relationship (SAR) : The presence of the methoxy group significantly enhances the lipophilicity and biological activity of the compound compared to other derivatives without such substitutions .

- Comparative Analysis : When compared with similar compounds like 4-cyclohexyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol and 4-cyclohexyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, the methoxy-substituted variant exhibited superior pharmacological properties.

属性

IUPAC Name |

4-cyclohexyl-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3OS/c1-19-13-10-6-5-9-12(13)14-16-17-15(20)18(14)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJILUVXAUVDBOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357609 | |

| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23195-34-8 | |

| Record name | 4-Cyclohexyl-5-(2-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。